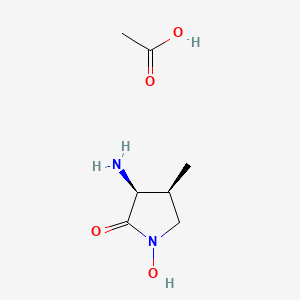

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Description

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate (CAS: 1820583-82-1) is a chiral pyrrolidinone derivative characterized by a stereospecific configuration at the 3 and 4 positions. Its structure includes a hydroxyl group at position 1, a methyl group at position 4, and an amino group at position 3, with an acetate counterion. The compound is cataloged with 95% purity and is utilized in synthetic chemistry and pharmaceutical research, though specific biological data remain undisclosed in available sources .

Properties

IUPAC Name |

acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJFAKPJVTVOP-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849439 | |

| Record name | Acetic acid--(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-65-5 | |

| Record name | Acetic acid--(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the asymmetric synthesis of the pyrrolidinone ring. One common method is the organocatalytic addition of dithiomalonates to nitrostyrenes under “on water” conditions, which has been shown to be effective for producing the desired stereochemistry . The reaction conditions often include low loading of organocatalysts and the use of hydrophobic additives to enhance catalytic performance.

Industrial Production Methods

Industrial production of this compound may involve the chemoenzymatic synthesis of orthogonally protected pyrrolidines. This method includes the resolution of racemic mixtures using mandelic acid or enzymatic resolution techniques . These methods are advantageous due to their high yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under mild conditions.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, which can serve as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

AMPA has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively. Some notable applications include:

- Antiviral Activity : Research indicates that AMPA derivatives may exhibit antiviral properties, making them candidates for the development of antiviral drugs. These compounds can inhibit viral replication by targeting specific viral enzymes .

- Neuroprotective Effects : Studies have suggested that AMPA may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in treating conditions like Alzheimer's disease .

Biochemistry

In biochemical research, AMPA serves as a valuable tool for understanding enzyme mechanisms and metabolic pathways:

- Enzyme Inhibition Studies : AMPA can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for elucidating enzyme functions and developing inhibitors that can regulate metabolic processes .

- Substrate Analogs : Due to its structural similarities with natural substrates, AMPA is often used as a substrate analog in enzymatic assays to study enzyme kinetics and mechanisms .

Molecular Biology

In molecular biology, AMPA is utilized in various experimental protocols:

- Gene Editing Technologies : The compound has been explored for its role in enhancing the efficiency of gene editing technologies such as CRISPR/Cas9. Its incorporation into delivery systems can improve the stability and delivery of genetic material into cells .

- Cell Culture Applications : AMPA is used in cell culture media formulations to support the growth and maintenance of specific cell lines, particularly those involved in drug testing and development .

Case Studies

To illustrate the applications of AMPA further, several case studies are highlighted below:

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Stereoisomeric Variants

- (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone acetate (CAS: 1072933-71-1): This diastereomer shares identical functional groups but differs in stereochemistry at positions 3 and 3.

Pyrrolidinone Derivatives with Varied Substituents

The following compounds highlight structural modifications in the pyrrolidinone scaffold:

| Compound Name (CAS) | Substituents | Stereochemistry | Purity | Key Differences |

|---|---|---|---|---|

| (±)-3-Amino-1-hydroxy-2-pyrrolidinone (70996-07-5) | No methyl group, racemic mixture | (±) | N/A | Lacks methyl group and stereospecificity |

| 3-Amino-4-ethyl-1-hydroxy-2-pyrrolidinone (147255-52-5) | Ethyl group at position 4 | cis-(±) | N/A | Ethyl substituent instead of methyl |

| 3-Amino-1-hydroxypyrrolidin-2-one (1003-51-6) | No methyl or acetate groups | N/A | N/A | Simplified scaffold, lacks acetate |

These analogs demonstrate how alkyl chain length (methyl vs. ethyl), stereochemistry, and functional group modifications alter the molecular profile .

Functionalized Pyrrolidine Derivatives

- (2R,3S,4S)-4-Hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate (CAS: 22862-76-6) : Features a methoxybenzyl group and additional hydroxylation, which may enhance lipophilicity or target selectivity compared to the target compound .

Biological Activity

(3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a compound belonging to the pyrrolidine class, known for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is C7H14N2O4, with a molecular weight of 174.20 g/mol. The compound exhibits a chiral center at the 3 and 4 positions of the pyrrolidine ring, which contributes to its biological activity.

Synthesis

The synthesis of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the following steps:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of functional groups , including amino and hydroxyl groups, which are critical for its biological activity.

- Acetylation to form the acetate derivative.

Anticancer Activity

Research has shown that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A study indicated that various substituted pyrrolidine derivatives demonstrated potent activity against human cancer cell lines, particularly A549 lung adenocarcinoma cells. The cytotoxicity was evaluated using MTT assays, revealing structure-dependent activity patterns .

| Compound | IC50 (nM) | Effect on A549 Cell Viability (%) |

|---|---|---|

| (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate | TBD | TBD |

| Cisplatin | 20 | 78% |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have demonstrated that certain derivatives exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

Preliminary research indicates that (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate may possess neuroprotective properties. It has been suggested that this compound could modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, although further studies are required to substantiate these claims.

Case Studies

- Study on Anticancer Activity : A recent study focused on the evaluation of various pyrrolidine derivatives, including (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to untreated controls.

- Antimicrobial Efficacy : Another case study highlighted the effectiveness of this compound against antibiotic-resistant bacterial strains. The findings suggest that modifications to the pyrrolidine structure can enhance its antimicrobial potency.

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate be preserved during synthesis?

- Methodological Answer : Utilize chiral auxiliaries or enantioselective catalysis to control stereochemistry. For example, (R)- and (S)-3-hydroxy pyrrolidinone derivatives have been employed as chiral auxiliaries in amino acid synthesis, ensuring retention of configuration during coupling reactions . Protecting groups like tert-butyldimethylsilyl (TBDMS) can stabilize hydroxyl and amino groups during synthetic steps, as seen in related pyrrolidine derivatives . Post-synthesis, validate stereochemistry via X-ray crystallography (referencing CCDC deposition protocols) or circular dichroism .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Combine high-resolution NMR (¹H/¹³C) with 2D-COSY to resolve stereochemical ambiguities, particularly for adjacent chiral centers. For purity assessment, use reverse-phase HPLC with a chiral stationary phase (e.g., amylose-based columns) and a buffered mobile phase (e.g., ammonium acetate at pH 6.5) to enhance separation . Mass spectrometry (HRMS-ESI) can confirm molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability.

Q. How can functional group protection strategies be optimized during multi-step synthesis?

- Methodological Answer : Silyl ethers (e.g., TBDMS) are effective for hydroxyl protection due to their stability under basic and acidic conditions, as demonstrated in bis-silyloxy pyrrolidine analogs . For the amino group, consider tert-butoxycarbonyl (Boc) protection, which is compatible with subsequent acetate salt formation. Deprotection should use mild conditions (e.g., TBAF for silyl groups) to avoid racemization .

Advanced Research Questions

Q. What experimental designs mitigate degradation of (3S,4S)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate in long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C). Use inert atmospheres (N₂) to prevent oxidation. Continuous cooling (e.g., refrigerated autosamplers) minimizes thermal degradation during extended analytical runs, as organic compounds in aqueous matrices degrade faster at elevated temperatures . Monitor degradation products via LC-MS and quantify using validated stability-indicating methods.

Q. How can this compound serve as a chiral building block in complex molecule synthesis?

- Methodological Answer : Incorporate it into peptidomimetics or β-lactam analogs by exploiting its rigid pyrrolidinone core. For example, Fe₂O₃@SiO₂/In₂O³ catalysts have been used to synthesize allylidene-pyrrolidine derivatives via stereoselective cross-coupling reactions, enabling access to bioactive heterocycles . Computational modeling (e.g., DFT) can predict regioselectivity in nucleophilic additions to the lactam carbonyl.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell lines) to reduce variability. For in vitro studies, validate target engagement using SPR (surface plasmon resonance) to measure binding affinity directly. If conflicting results arise in enzymatic assays, perform kinetic studies (e.g., IC₅₀, Kᵢ) under varying substrate concentrations to identify non-competitive inhibition mechanisms. Cross-reference with structural analogs (e.g., tetrahydro-2H-pyran-3-ol hydrochlorides) to isolate stereospecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.